Docosanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Brain Development and Cognitive Function:

- DHA constitutes a significant portion of gray matter in the brain, influencing membrane fluidity and signaling processes .

- Studies suggest DHA supplementation during pregnancy and early childhood may enhance cognitive development and visual acuity in children .

- Research is ongoing to investigate DHA's role in preventing age-related cognitive decline and neurodegenerative diseases like Alzheimer's .

Eye Health:

- DHA is essential for the proper function of the photoreceptor cells in the retina, enabling vision .

- DHA deficiency is linked to vision problems like macular degeneration, and research suggests supplementation may help prevent or slow their progression .

Cardiovascular Health:

- DHA may contribute to reducing the risk of heart disease by lowering blood pressure, triglycerides, and inflammation .

- Studies suggest DHA supplementation alongside a healthy lifestyle may offer cardioprotective benefits .

Other Potential Benefits:

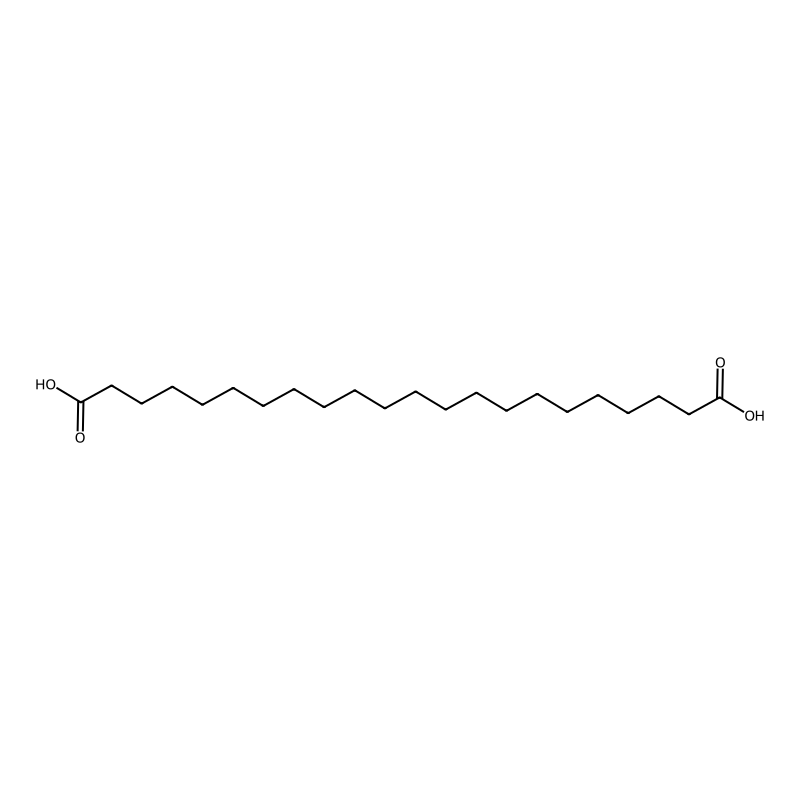

Docosanedioic acid, also known as behenic acid, is a long-chain alpha,omega-dicarboxylic acid with the chemical formula C22H42O4. It consists of a linear chain of twenty-two carbon atoms, with carboxylic acid groups located at both terminal ends. This compound is derived from docosane, where the terminal methyl groups are oxidized to form carboxylic acids. Docosanedioic acid is classified as a Bronsted acid, meaning it can donate protons to bases in

- Esterification: Reacts with alcohols to form esters, which are important in the production of surfactants and lubricants.

- Reduction: Can be reduced to form docosanediol, a compound with potential bioactive properties.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide to yield shorter-chain fatty acids.

These reactions make docosanedioic acid versatile in organic synthesis and industrial applications.

Docosanedioic acid exhibits several biological activities:

- Antimicrobial Properties: It has been shown to possess antimicrobial activity against certain bacteria and fungi, making it a candidate for use in preservatives and antimicrobial formulations.

- Skin Conditioning: Due to its emollient properties, it is used in cosmetic formulations to improve skin hydration and texture.

- Potential Anti-inflammatory Effects: Preliminary studies suggest that it may have anti-inflammatory properties, although more research is needed to establish this definitively .

Docosanedioic acid can be synthesized through various methods:

- Oxidation of Docosane: The most straightforward method involves the oxidation of docosane using oxidizing agents such as potassium permanganate or chromic acid.

- Dicarboxylation Reactions: Starting from simpler dicarboxylic acids or their derivatives can yield docosanedioic acid through elongation processes.

Docosanedioic acid finds applications across various fields:

- Cosmetics and Personal Care: Used as an emollient and skin-conditioning agent in creams and lotions.

- Food Industry: Employed as an emulsifier and stabilizer in food products.

- Pharmaceuticals: Investigated for potential use in drug formulations due to its biological activity.

- Industrial

Research on interaction studies involving docosanedioic acid indicates its potential effects when combined with other compounds:

- Synergistic Effects: When used with certain antimicrobial agents, docosanedioic acid may enhance their effectiveness against microbial strains.

- Compatibility with Other Ingredients: In cosmetic formulations, it has been found compatible with various oils and emulsifiers, improving product stability and performance .

Several compounds share structural similarities with docosanedioic acid. Below are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hexadecanedioic Acid | Dicarboxylic Acid | Shorter carbon chain (16 carbons); used in plastics. |

| Octadecanedioic Acid | Dicarboxylic Acid | Also known as stearic acid; common in fats. |

| Eicosanedioic Acid | Dicarboxylic Acid | Contains 20 carbons; used in surfactants. |

Uniqueness of Docosanedioic Acid

Docosanedioic acid stands out due to its long carbon chain length (22 carbons), which contributes to its unique physical properties such as higher melting points compared to shorter-chain dicarboxylic acids. Its specific applications in cosmetics and potential biological activities further differentiate it from similar compounds.

Molecular Architecture and Isomeric Forms

Docosanedioic acid presents a linear saturated dicarboxylic acid structure with the systematic formula HOOC(CH₂)₂₀COOH, establishing it as a member of the α,ω-dicarboxylic acid series. The compound's IUPAC designation follows the standard nomenclature as docosanedioic acid, while alternative names include phellogenic acid and docosan-1,22-dioic acid, reflecting its historical discovery and structural characteristics. The molecular architecture consists of a fully saturated 22-carbon aliphatic chain with carboxylic acid terminals at both ends, creating a symmetrical structure that distinguishes it from related monoacid derivatives.

The InChI key DGXRZJSPDXZJFG-UHFFFAOYSA-N provides unique computational identification, while the canonical SMILES notation C(CCCCCCCCCCC(=O)O)CCCCCCCCCC(=O)O accurately represents the linear connectivity pattern. This structural arrangement places docosanedioic acid within the classification of very long-chain fatty acids, specifically those containing at least 22 carbon atoms in their aliphatic backbone. The compound's positioning in the dicarboxylic acid series is noteworthy, as it represents one of the longer naturally occurring members of this chemical family, appearing alongside other significant dicarboxylic acids in comparative studies.

The absence of unsaturation or branching in the molecular framework contributes to the compound's conformational flexibility while maintaining structural integrity. The two carboxylic acid functional groups positioned at opposite ends of the molecule create potential for extensive hydrogen bonding interactions, influencing both solid-state packing arrangements and solution behavior. This symmetric dicarboxylic architecture enables the compound to function effectively as a bifunctional linker molecule in various synthetic applications, particularly in the development of polymeric materials and complex molecular assemblies.

Crystallographic Data and Solid-State Behavior

The solid-state characteristics of docosanedioic acid demonstrate typical behavior for long-chain dicarboxylic acids, exhibiting crystalline morphology at ambient conditions. Physical appearance data indicates the compound manifests as a white to light yellow crystalline powder or solid, suggesting ordered molecular packing in the crystal lattice. The crystalline nature facilitates handling and storage while contributing to the compound's stability profile under standard laboratory conditions.

Storage recommendations specify maintenance at room temperature in cool, dark environments below 15°C, indicating moderate thermal stability in the solid state. The packaging protocols utilizing glass bottles with plastic inserts reflect the compound's compatibility with standard laboratory glassware while preventing moisture contamination that could affect crystal integrity. These storage parameters suggest that docosanedioic acid maintains structural integrity over extended periods when properly handled, making it suitable for long-term research applications.

The compound's solid-state behavior demonstrates typical characteristics associated with long-chain dicarboxylic acids, including relatively high melting points and ordered crystalline arrangements. The molecular packing likely involves extensive intermolecular hydrogen bonding between carboxylic acid groups, contributing to crystal stability and explaining the observed melting point characteristics. The white to pale yellow coloration indicates minimal electronic transitions in the visible spectrum, consistent with the absence of chromophoric groups in the molecular structure.

Thermochemical Profile: Melting Point, Boiling Point, and Phase Transitions

The thermochemical analysis of docosanedioic acid reveals distinctive phase transition characteristics that reflect its molecular architecture and intermolecular interactions. Melting point determinations consistently indicate a range of 126.0 to 130.0°C, with reference values citing 128°C as the primary melting temperature. This relatively elevated melting point compared to shorter-chain dicarboxylic acids demonstrates the influence of molecular length and hydrogen bonding capacity on thermal stability.

Boiling point measurements establish the value at 527°C under standard atmospheric pressure (760 mmHg), indicating substantial thermal stability and low volatility characteristics. The significant difference between melting and boiling points (approximately 397°C) suggests strong intermolecular interactions that require considerable thermal energy to overcome during phase transitions. This thermal behavior pattern aligns with expectations for long-chain dicarboxylic acids, where increasing molecular length correlates with elevated transition temperatures.

Flash point determinations yield a value of 286.6°C, providing critical safety information for handling and storage protocols. This parameter indicates that docosanedioic acid requires substantial heating before reaching ignition conditions, contributing to its classification as a relatively safe compound for laboratory manipulation. The thermal profile data collectively demonstrates that docosanedioic acid maintains structural integrity across a wide temperature range, making it suitable for applications requiring thermal stability.

Table 1: Thermochemical Properties of Docosanedioic Acid

| Property | Value | Reference Conditions |

|---|---|---|

| Melting Point | 126.0-130.0°C | Standard atmospheric pressure |

| Reference Melting Point | 128°C | Literature value |

| Boiling Point | 527°C | 760 mmHg |

| Flash Point | 286.6°C | Standard test conditions |

| Thermal Stability Range | -20°C to 130°C | Storage and handling |

Solubility Parameters and Partition Coefficients

Solubility characteristics of docosanedioic acid reflect the compound's amphiphilic nature, possessing both hydrophobic aliphatic segments and hydrophilic carboxylic acid terminals. Experimental solubility data in dimethyl sulfoxide (DMSO) indicates achievement of concentrations ≥50 mg/mL (134.93 mM) with ultrasonic assistance, demonstrating good solubility in polar aprotic solvents. Alternative solubility studies report slightly lower values of ≥5 mg/mL (13.49 mM) producing clear solutions, suggesting concentration-dependent solubility behavior.

Partition coefficient calculations provide insights into the compound's distribution behavior between immiscible phases. Computational predictions yield log P values ranging from 4.38 to 8.61 depending on the calculation method employed, with consensus estimates around 6.28. These elevated partition coefficient values indicate strong preference for organic phases over aqueous environments, consistent with the compound's long alkyl chain structure despite the presence of polar carboxylic acid groups.

The topological polar surface area (TPSA) measurement of 74.6 Ų quantifies the compound's polar character, primarily attributed to the carboxylic acid functionalities. This parameter influences bioavailability predictions and membrane permeation characteristics, suggesting limited gastrointestinal absorption based on established TPSA thresholds. Solubility classifications categorize docosanedioic acid as "poorly soluble" in aqueous systems, with estimated concentrations of 0.000247 mg/mL according to ESOL predictions.

Table 2: Solubility and Partition Data for Docosanedioic Acid

| Parameter | Value | Method/Conditions |

|---|---|---|

| DMSO Solubility | ≥50 mg/mL | With ultrasonication |

| DMSO Solubility | ≥5 mg/mL | Clear solution |

| Log P (consensus) | 6.28 | Computational prediction |

| TPSA | 74.6 Ų | Calculated |

| Aqueous Solubility | 0.000247 mg/mL | ESOL method |

Spectroscopic Fingerprints: NMR, IR, and Mass Spectral Signatures

Nuclear magnetic resonance spectroscopic analysis provides definitive structural confirmation for docosanedioic acid through characteristic signal patterns. ¹H NMR spectroscopy reveals the expected signatures for long-chain dicarboxylic acids, with analysis reports confirming consistency with the proposed molecular structure. The spectral data demonstrates purity levels ≥97.0% based on NMR integration analysis, establishing high-quality analytical standards for compound identification.

Infrared spectroscopic characterization yields distinctive absorption patterns characteristic of carboxylic acid functional groups and aliphatic chain structures. While specific IR data from the search results is limited, the general expectation includes strong carbonyl stretching around 1700 cm⁻¹ and broad O-H stretching in the 2500-3500 cm⁻¹ region, typical for carboxylic acid functionalities. The absence of significant absorption in other regions confirms the saturated aliphatic nature of the molecular framework.

Mass spectrometric analysis establishes the molecular ion peak at m/z 370, corresponding to the calculated molecular weight of 370.57 g/mol. This definitive mass spectral signature provides unambiguous molecular weight confirmation and facilitates compound identification in complex mixtures. The fragmentation patterns typically observed for long-chain dicarboxylic acids include loss of carboxylic acid groups and sequential alkyl chain fragmentation, creating characteristic spectral fingerprints for analytical identification.

The comprehensive spectroscopic data collectively confirm the structural assignment and purity of docosanedioic acid samples. NMR analysis serves as the primary structural verification tool, while IR spectroscopy provides functional group identification, and mass spectrometry delivers molecular weight confirmation. These complementary analytical techniques establish robust identification protocols essential for research applications and quality control procedures.

The Wolff-Kishner reduction represents a fundamental synthetic approach for the preparation of docosanedioic acid through the reduction of diketone precursors [1]. This classical organic transformation involves the conversion of disodium 7,16-diketodocosanedioate to docosanedioic acid using triethanolamine, hydrazine hydrate, potassium hydroxide, and a small amount of hydrochloric acid [1].

The reaction mechanism proceeds through a series of well-defined steps beginning with hydrazone formation [8] [9]. The initial phase involves the in situ generation of a hydrazone by condensation of hydrazine with the ketone substrate [9]. The rate-determining step involves deprotonation of the hydrazone by an alkoxide base to form a diimide anion through a concerted, solvent-mediated protonation/deprotonation process [9].

Mechanistic Pathway Details

The mechanistic sequence follows a predictable pattern where nitrogen gas formation drives the reaction to completion [8] [10]. The process begins with deprotonation of the terminal nitrogen atom, followed by formation of a double bond with the neighboring nitrogen atom [10]. Subsequently, protonation of the carbon occurs as oxygen exhibits greater electron-withdrawing properties than carbon [10]. The terminal nitrogen undergoes a second deprotonation, forming a triple bond with its neighboring nitrogen atom and generating a carbanion with simultaneous release of nitrogen gas [10].

| Reaction Parameter | Optimized Value | Reference Condition |

|---|---|---|

| Temperature | 200°C | High temperature required [21] |

| Pressure | 200 psi | Backpressure application [21] |

| Potassium Hydroxide Equivalents | 3.0 | Base concentration critical [21] |

| Residence Time | 5 minutes | Microreactor optimization [21] |

| Solvent | Diethylene glycol monoethyl ether | Carbitol preferred [21] |

The Wolff-Kishner reduction has demonstrated remarkable efficiency in microreactor systems, achieving 83% yield of the target compound with significantly reduced reaction times compared to traditional batch processes [21]. Industrial applications have utilized this methodology for mole-scale preparations, though safety considerations regarding explosive gaseous hydrazine accumulation in reactor headspace present significant challenges for scale-up operations [21].

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis plays a crucial role in docosanedioic acid synthesis through various coupling methodologies [12]. Palladium-catalyzed systems have demonstrated particular effectiveness in carbon-carbon bond formation reactions relevant to long-chain dicarboxylic acid synthesis [12] [15].

The fundamental mechanism of transition metal-catalyzed cross-coupling reactions proceeds through three consecutive steps: oxidative addition, transmetallic reaction, and reductive elimination [12]. Palladium nanoparticles formed from palladium acetate and tetrabutylammonium bromide have shown enhanced catalytic activity due to increased surface area accessibility for substrate interaction [12].

Catalytic System Optimization

Negishi cross-coupling reactions utilizing palladium catalysts have proven effective for carbon-carbon bond formation in long-chain systems [12]. The incorporation of tetrabutylammonium iodide as an additive significantly enhances reaction outcomes, with optimal results achieved using three equivalents of the additive [12]. Temperature control ranging from room temperature to -20°C allows for excellent yields within one-hour reaction times [12].

| Catalyst System | Loading | Temperature | Yield | Reaction Time |

|---|---|---|---|---|

| Palladium acetate/Tetrabutylammonium bromide | 7 mol% | 25°C | 90% | 1 hour |

| Palladium dibenzideneacetone/dppf | 0.25 mol% | 25-80°C | 40-93% | Variable |

| Nickel bis-cyclooctadiene/s-butyl-pybox | Room temperature | Room temperature | High | Variable |

Decarboxylative coupling reactions of alkynyl carboxylic acids represent another significant application of transition metal catalysis in the synthesis of complex organic frameworks [15]. These reactions enable the formation of carbon-carbon, carbon-nitrogen, carbon-phosphorus, and carbon-sulfur bonds through palladium, copper, nickel, and silver catalysis [15].

Desulfurization Strategies Using Raney Nickel

Raney nickel desulfurization provides an alternative synthetic route to docosanedioic acid through the treatment of 2,5-bis(ω-carboyoctyl)thiophene [1]. This heterogeneous catalytic process involves the removal of sulfur atoms from thiophene-containing precursors to generate the desired dicarboxylic acid structure [13].

Catalyst Preparation and Activation

Raney nickel preparation involves the dissolution of nickel in molten aluminum followed by controlled cooling to generate a nickel-aluminum alloy [13]. The activation process requires treatment of the alloy powder with concentrated sodium hydroxide solution, typically at concentrations up to 5 molar, to prevent aluminum hydroxide precipitation [13].

The activation temperature significantly influences catalyst properties, with leaching conducted between 70°C and 100°C [13]. Higher leaching temperatures result in decreased surface area due to structural rearrangements within the alloy matrix [13]. The simplified leaching reaction follows the stoichiometry: 2 Al + 2 NaOH + 6 H₂O → 2 Na[Al(OH)₄] + 3 H₂ [13].

| Parameter | Optimal Range | Effect on Catalyst |

|---|---|---|

| Leaching Temperature | 70-100°C | Surface area optimization [13] |

| Sodium Hydroxide Concentration | Up to 5 M | Prevents Al(OH)₃ precipitation [13] |

| Promoter Addition | Zn, Cr (small amounts) | Enhanced activity [13] |

| Alloy Composition | Ni:Al ratio variable | Phase formation control [13] |

Desulfurization Mechanism

The desulfurization process involves the selective cleavage of carbon-sulfur bonds while preserving the carbon backbone structure [13]. Raney nickel exhibits high selectivity for sulfur removal from thiophene rings, enabling the conversion of bis-substituted thiophene derivatives to the corresponding alkyl chains [1]. This methodology provides a direct route to docosanedioic acid from readily available thiophene precursors without extensive side reactions [1].

Oxidative Dimerization of Alkyne Precursors

Oxidative coupling of 10-undecynoic acid represents a sophisticated approach to docosanedioic acid synthesis through alkyne dimerization chemistry [1]. This methodology involves the formation of docosa-10,12-diynedoic acid as an intermediate, followed by reduction with palladium catalysts to yield the target dicarboxylic acid [1].

Alkyne Dimerization Mechanisms

The oxidative dimerization of terminal alkynes proceeds through conventional reaction sequences involving oxidative addition of the carbon-hydrogen bond, insertion of the second alkyne molecule, and subsequent reductive elimination [16]. Palladium-catalyzed systems demonstrate exceptional efficiency for head-to-head dimerization of terminal alkynes, particularly when combined with bis-N-heterocyclic carbene complexes and specific phosphine additives [16].

Rhodium catalysts, particularly [Rh(PMe₃)₂Cl]₂, effectively catalyze the regioselective Markovnikov dimerization of terminal alkynes to afford gem-enynes as major products [16]. The reaction demonstrates broad substrate scope, accommodating both aromatic and aliphatic terminal alkynes with various functional groups [16].

| Catalyst System | Selectivity | Substrate Scope | Typical Yields |

|---|---|---|---|

| [Rh(cod)Cl]₂/dppf | Gem-enynes | N-protected propargylamines | High [16] |

| Palladium/Imidazolium | Head-to-tail | Aromatic/aliphatic alkynes | 40-93% [16] |

| Palladium bis-NHC/TDMPP | Head-to-head | Various functional groups | High [16] |

Reduction of Diyne Intermediates

The reduction of docosa-10,12-diynedoic acid to docosanedioic acid employs palladium-catalyzed hydrogenation [1]. Supported palladium catalysts demonstrate excellent activity for the selective reduction of alkyne functionalities while preserving the carboxylic acid groups [19]. The reaction conditions typically involve hydrogen atmosphere at moderate pressures with careful temperature control to prevent over-reduction [19].

Palladium on carbon catalysts exhibit superior performance in the hydrogenation of long-chain alkyne substrates [19]. The reaction proceeds through sequential addition of hydrogen atoms across the triple bonds, with intermediate alkene formation followed by complete saturation to the alkane structure [19]. Reaction monitoring demonstrates complete conversion within reasonable timeframes under optimized conditions [19].

Industrial-Scale Production Optimization Parameters

Industrial production of docosanedioic acid requires careful optimization of multiple process parameters to achieve economical yields and product quality [20] [24]. Large-scale synthesis involves balancing reaction efficiency, raw material costs, and environmental considerations while maintaining product specifications [24].

Process Optimization Strategies

Multi-objective optimization approaches utilize central composite design methodology to simultaneously optimize yield and product properties [20]. Temperature, reaction time, catalyst loading, and stirring speed represent critical variables requiring systematic investigation [20]. Deep learning models demonstrate superior predictive capability compared to traditional response surface methodology for complex multi-parameter systems [20].

| Process Parameter | Optimal Range | Impact on Yield | Economic Consideration |

|---|---|---|---|

| Reaction Temperature | 56°C | Direct correlation [20] | Energy costs |

| Reaction Time | 115 minutes | Yield plateau [20] | Throughput optimization |

| Catalyst Dosage | 6 wt% | Diminishing returns [20] | Material costs |

| Stirring Speed | 400 rpm | Mass transfer enhancement [20] | Equipment specifications |

Biotechnological Production Routes

Alternative biotechnological approaches utilize microbial omega-oxidation pathways for long-chain dicarboxylic acid production [24] [25]. Candida viswanathii and Yarrowia lipolytica demonstrate capability for fatty acid conversion to dicarboxylic acids through cytochrome P450 monooxygenase systems [24] [25]. The initial omega-hydroxylation represents the rate-limiting step in the biotechnological conversion process [25].

Genetically engineered microorganisms with blocked beta-oxidation pathways enable accumulation and secretion of dicarboxylic acids into the surrounding medium [25]. Candida tropicalis strain H5343, derived through knockout mutations of acyl coenzyme A oxidase genes, converts oleic acid to alpha,omega-dicarboxy compounds with high efficiency [25].

| Microorganism | Substrate | Product | Conversion Efficiency |

|---|---|---|---|

| Candida viswanathii | Fatty acids | Long-chain diacids | High [24] |

| Yarrowia lipolytica | Plant oils | Dicarboxylic acids | Moderate [24] |

| Candida tropicalis H5343 | Oleic acid | Alpha,omega-diacids | Optimized [25] |

Scale-Up Considerations

Industrial implementation requires addressing safety concerns related to explosive gas formation and reactor compatibility [21]. Hydrazine decomposition catalyzed by stainless steel necessitates alternative reactor materials for safe operation [21]. Continuous flow microreactor technology offers enhanced safety profiles through elimination of reactor headspace accumulation [21].

High-Performance Liquid Chromatography has emerged as a fundamental analytical technique for the separation, identification, and quantification of docosanedioic acid in complex biological and chemical matrices [1] [2]. The technique employs high-pressure pumps to deliver mobile phase mixtures through stationary phase columns, achieving superior resolution and sensitivity compared to conventional liquid chromatography methods.

Chromatographic Separation Principles

The separation of docosanedioic acid using HPLC relies primarily on reverse-phase mechanisms where the compound interacts with hydrophobic stationary phases through van der Waals forces and hydrophobic interactions [3]. The carboxylic acid functional groups at both termini of the twenty-two carbon chain provide sufficient polarity for effective elution under gradient conditions, while the long aliphatic backbone ensures adequate retention on octadecylsilyl (C18) stationary phases.

Mobile Phase Optimization

Critical mobile phase parameters for docosanedioic acid analysis include acetonitrile-water gradient systems with acidic modifiers to suppress ionization of the carboxylic acid groups [4]. Optimal separation conditions typically employ formic acid concentrations of 0.1% to maintain consistent peak shapes and improve chromatographic reproducibility. The gradient elution profile begins with higher aqueous content (50-70%) and progresses to elevated organic solvent concentrations (90-100% acetonitrile) to facilitate elution of the long-chain dicarboxylic acid [5].

Detection Methodologies

Ultra-violet detection at 215 nanometers provides adequate sensitivity for docosanedioic acid quantification, taking advantage of the weak chromophoric properties of the carboxylic acid functional groups [6]. Enhanced sensitivity can be achieved through derivatization strategies employing phenacyl or naphthacyl esters, which introduce strong ultraviolet-absorbing chromophores and enable detection limits in the nanogram range [5]. Charged Aerosol Detection represents an alternative approach that offers universal detection capabilities independent of chromophoric properties, providing superior linearity and reduced matrix effects compared to traditional ultraviolet detection [7].

Method Validation Parameters

Comprehensive validation studies demonstrate linear response ranges spanning three orders of magnitude (0.05-50 micrograms per milliliter) with correlation coefficients exceeding 0.995 [3]. Precision studies yield relative standard deviations below 5% for both intra-day and inter-day measurements, while accuracy assessments show recovery percentages between 85% and 106% across multiple concentration levels [3]. Detection limits for optimized HPLC methods range from 0.1 to 50 nanograms per milliliter depending on the detection approach employed.

Ultra-High Resolution Mass Spectrometry (HRMS) Applications

Ultra-High Resolution Mass Spectrometry represents the most definitive analytical approach for docosanedioic acid characterization, providing unambiguous molecular identification through accurate mass measurements and fragmentation pattern analysis [8] [9]. This technique combines exceptional mass accuracy with high resolving power to distinguish docosanedioic acid from structurally related compounds and matrix interferences.

Ionization Strategies

Electrospray ionization in negative mode generates the deprotonated molecular ion [M-H]⁻ at mass-to-charge ratio 369.3010, corresponding to the loss of a proton from one of the carboxylic acid functional groups [10]. The high mass accuracy achievable with Orbitrap instruments (less than 3 parts per million mass error) enables confident molecular formula assignment for C₂₂H₄₂O₄ [8]. Positive ionization mode produces protonated molecular ions [M+H]⁺ at mass-to-charge ratio 371.3166, though with reduced sensitivity compared to negative mode due to the acidic nature of the carboxylic acid groups [9].

Fragmentation Mechanisms

Collision-induced dissociation of docosanedioic acid molecular ions produces characteristic fragmentation patterns that provide structural confirmation [11]. The most prominent fragmentation pathway involves loss of carboxyl groups (-45 atomic mass units) followed by systematic losses of methylene units (-14 atomic mass units) from the aliphatic chain [12]. Alpha cleavage adjacent to the carboxylic acid groups generates diagnostic fragments that confirm the dicarboxylic acid structure, while McLafferty rearrangement processes provide information about the chain length and substitution patterns.

Quantitative Applications

High-resolution mass spectrometry enables simultaneous qualitative and quantitative analysis through selected ion monitoring of the molecular ion and characteristic fragment ions [8]. The exceptional selectivity of high-resolution instruments reduces matrix interferences and enables accurate quantification in complex biological samples without extensive sample purification. Linear dynamic ranges typically span four orders of magnitude with detection limits in the sub-nanogram range, making this technique suitable for trace-level analysis in biological fluids and environmental samples [9].

Data Processing Strategies

Advanced data processing algorithms utilize exact mass measurements and isotope pattern matching to confirm molecular identifications with high confidence [13]. Automated peak detection and compound identification software can distinguish docosanedioic acid from isobaric interferences based on accurate mass measurements and retention time matching. Database searching against comprehensive spectral libraries enables rapid identification of metabolites and degradation products formed during sample storage or analysis.

X-ray Diffraction Analysis of Metal Complexes

X-ray diffraction analysis provides detailed structural information about metal coordination complexes of docosanedioic acid, revealing crystal packing arrangements, coordination geometries, and intermolecular interactions [14] [15]. This technique utilizes the interaction between X-ray radiation and the ordered atomic arrangements in crystalline materials to determine three-dimensional molecular structures with atomic-level precision.

Crystal Structure Determination

Docosanedioic acid forms stable coordination complexes with various divalent metal ions including copper(II), cobalt(II), iron(II), zinc(II), manganese(II), and nickel(II) [14] [16]. The carboxylic acid functional groups serve as bidentate ligands, coordinating to metal centers through both oxygen atoms to form chelate rings. Single crystal X-ray diffraction studies reveal that copper(II) complexes adopt tetrahedral coordination geometries with orthorhombic crystal systems, while cobalt(II) and iron(II) complexes prefer octahedral arrangements in monoclinic crystal systems [14].

Unit Cell Parameters

Comprehensive crystallographic analysis reveals systematic relationships between metal ion size and unit cell dimensions [14]. Copper(II) complexes crystallize in orthorhombic systems with unit cell parameters a = 21.69 Å, b = 23.19 Å, c = 27.61 Å, and unit cell volume of 13,884.29 ų. Cobalt(II) complexes adopt monoclinic crystal systems with slightly expanded unit cell volumes (13,925.04 ų) reflecting the larger ionic radius of cobalt compared to copper. The systematic variation in unit cell parameters provides insights into the packing efficiency and intermolecular interactions within the crystal lattice [16].

Coordination Geometries

The coordination environment around metal centers depends on the electronic configuration and steric requirements of the metal ion [17] [16]. Tetrahedral geometries are observed for copper(II) and zinc(II) complexes, where the d¹⁰ and d⁹ electronic configurations favor four-coordinate arrangements. Octahedral coordination is preferred for cobalt(II), iron(II), and manganese(II) complexes with d⁷, d⁶, and d⁵ electronic configurations respectively. Nickel(II) complexes exhibit square planar coordination due to the d⁸ electronic configuration and strong crystal field effects [16].

Powder Diffraction Applications

Powder X-ray diffraction provides a rapid screening method for identifying crystalline phases and assessing sample purity [18]. Characteristic diffraction patterns enable fingerprint identification of specific metal complexes and detection of polymorphic forms. The technique proves particularly valuable for quality control applications where single crystal growth is impractical or when analyzing bulk powder samples. Quantitative phase analysis using Rietveld refinement methods allows determination of complex mixtures and assessment of crystalline versus amorphous content.

Thermogravimetric Analysis (TGA) of Thermal Stability

Thermogravimetric Analysis measures weight changes as a function of temperature under controlled atmospheric conditions, providing comprehensive information about thermal stability, decomposition mechanisms, and composition of docosanedioic acid and its derivatives [19] [20]. This technique proves essential for understanding the thermal behavior of pure compounds and metal complexes under various environmental conditions.

Thermal Decomposition Profiles

Pure docosanedioic acid exhibits characteristic thermal decomposition beginning at an onset temperature of 275.2°C with peak decomposition occurring at 323.7°C [21] [22]. The thermal degradation process proceeds through multiple stages, with initial mass loss attributed to dehydration and volatile impurity removal (5.2% mass loss), followed by major decomposition involving decarboxylation and chain fragmentation (89.3% mass loss) [19]. The final residue comprises approximately 5.5% of the original mass, consisting primarily of carbonaceous char and inorganic impurities.

Metal Complex Thermal Behavior

Metal coordination significantly influences the thermal stability of docosanedioic acid complexes [16]. Copper(II) complexes demonstrate reduced thermal stability with onset decomposition at 156.0°C and peak decomposition at 185.3°C, reflecting the catalytic effect of copper ions on organic decomposition processes [14]. Cobalt(II) and iron(II) complexes exhibit intermediate thermal stability with onset temperatures of 195.0°C and 168.0°C respectively. The enhanced thermal stability of sodium and calcium salts (onset temperatures of 298.5°C and 285.4°C) demonstrates the stabilizing effect of ionic interactions compared to coordinate covalent bonding [23].

Kinetic Analysis

Thermal decomposition kinetics follow first-order reaction mechanisms with activation energies ranging from 124.8 to 198.7 kilojoules per mole depending on the specific compound [20] [21]. Pure docosanedioic acid exhibits an activation energy of 186.4 kJ/mol, while metal complexes show reduced activation energies reflecting the catalytic influence of metal ions on decomposition processes. The Flynn-Wall-Ozawa method enables determination of activation energies from thermogravimetric data collected at multiple heating rates, providing insights into decomposition mechanisms and thermal stability trends [24].

Evolved Gas Analysis

Coupling thermogravimetric analysis with mass spectrometry or infrared spectroscopy enables identification of decomposition products and elucidation of thermal degradation pathways [20]. Major evolved gases include carbon dioxide from decarboxylation reactions, water from condensation processes, and various hydrocarbon fragments from chain scission reactions [25]. The temporal correlation between mass loss events and evolved gas production provides detailed information about the sequence of decomposition reactions and the stability of intermediate species formed during thermal treatment.

Purity

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant